6-Chloro-5-methylisatin
Overview
Description
6-Chloro-5-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 . It is used in scientific research and has diverse applications, from organic synthesis to medicinal chemistry .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.440±0.06 g/cm3 and a predicted pKa of 8.84±0.20 .Scientific Research Applications
Antiviral and Antitumor Activity
6-Chloro-5-methylisatin and its derivatives have demonstrated significant potential in antiviral and antitumor applications. For example, certain compounds synthesized from this compound have shown promising results in inhibiting the replication of HIV-1 and HIV-2 in vitro. One compound, in particular, displayed cytotoxicity to MT-4 cells at specific concentrations, suggesting its potential use in HIV treatment (Hamdy et al., 2015). Additionally, the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid from 4-Chloro-5-methylisatin showed inhibitory effects against tumor cell growth in culture, indicating its potential in cancer therapeutics (Forsch et al., 2002).
Molecular and Structural Analysis
Studies on this compound have also focused on understanding its molecular structure and properties. A study by Kfkandermili et al. used Natural Bonding Orbitals (NBOs) to analyze intra-molecular charge transfer interactions, pre-hybridization, and electron density in isatin derivatives, including 5-Chloro-5-methylisatin. This research provides insights into the stabilization energies and structural stability of these molecules, which is critical for their potential applications in various fields (Kfkandermili et al., 2021).
Potential in Material Science
In material science, this compound has been explored for its applications in polymer electrolyte membranes. For instance, a high molecular weight polymer containing N-methylisatin was synthesized for use in proton exchange membranes (PEMs), demonstrating significant proton conductivity and good dimensional stability. This indicates its potential utility in fuel cell technology (Ryu et al., 2018).
Antimicrobial and Antituberculous Activity
This compound derivatives have also shown efficacy in antimicrobial and antituberculous applications. A study by Sriram et al. demonstrated that certain isatin derivatives exhibited promising in vitro activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Sriram et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Isatin derivatives, which include 6-chloro-5-methylisatin, have been found to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that isatin derivatives can interact with their targets in a variety of ways, such as agonistic or antagonistic interactions . The specific interactions of this compound with its targets and the resulting changes are areas for future research.
Biochemical Pathways
Isatin derivatives have been associated with a variety of biochemical pathways, depending on their specific targets
Result of Action
Isatin derivatives have been associated with a variety of biological activities, including anti-hiv, anti-inflammatory, and anticancer activities
Biochemical Analysis
Biochemical Properties
It is known that isatin derivatives, like 6-Chloro-5-methylisatin, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the isatin derivative and the biomolecules it interacts with.
Cellular Effects
Isatin derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isatin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-chloro-5-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNPCCKRVLBASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619844 | |
Record name | 6-Chloro-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96187-75-6 | |
Record name | 6-Chloro-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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